![molecular formula C13H17N B3063480 1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline CAS No. 67728-01-2](/img/structure/B3063480.png)
1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline is a heterocyclic organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline typically involves the hydrogenation of benzo[g]quinoline. This process can be carried out using a variety of catalysts, such as palladium on carbon or platinum oxide, under high-pressure hydrogenation conditions . The reaction is usually conducted in an organic solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline undergoes various chemical reactions, including:
Reduction: It can be further reduced to form fully saturated derivatives using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated benzo[g]quinoline derivatives.
Substitution: Halogenated benzo[g]quinoline compounds.
Scientific Research Applications
1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- Dehydroabietic acid
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
Comparison: 1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline is unique due to its specific ring structure and the presence of multiple chiral centers, which can lead to a variety of stereoisomers with distinct properties . Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
67728-01-2 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline |
InChI |
InChI=1S/C13H17N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,12-14H,3,6-9H2 |
InChI Key |
PXDWMPVOPNRION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)
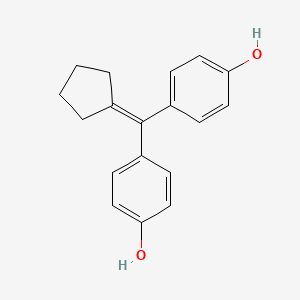
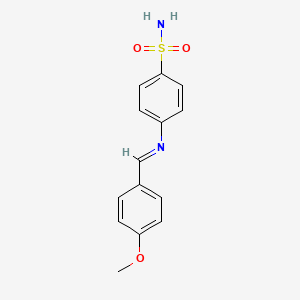
![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)
![4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide](/img/structure/B3063445.png)

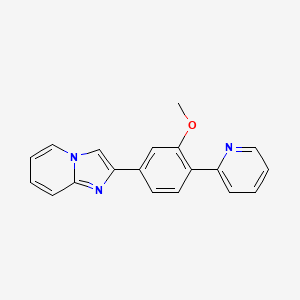
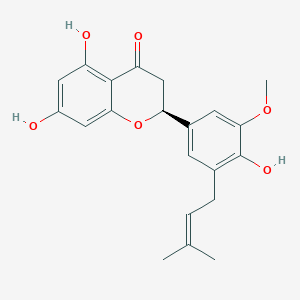
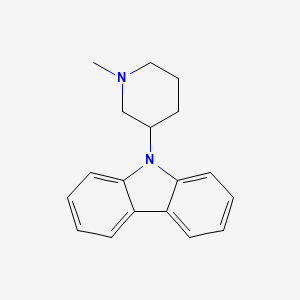

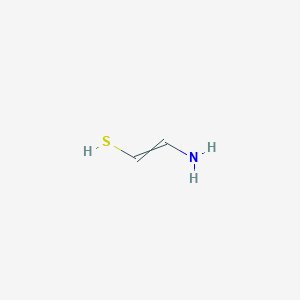
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)


